Commercial Purity Benchmarking: Target Compound vs. Positional Isomer
The target compound is available from commercial suppliers at a certified purity of ≥95% (HPLC) . The closest positional isomer, 4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 1309682‑49‑2), is offered at a higher nominal purity of 98% . While both compounds meet the typical >95% threshold for research-grade intermediates, the 3‑percentage‑point purity differential may influence the choice of starting material in multistep syntheses where trace impurities propagate into final active pharmaceutical ingredient (API) quality.
| Evidence Dimension | Commercial purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | 4-Bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 1309682‑49‑2) – 98% |
| Quantified Difference | Absolute difference: ≈3% (comparator has higher nominal purity) |
| Conditions | Supplier-specified purity; independent round-robin verification not publicly available |
Why This Matters
Purity specification directly impacts lot-to-lot reproducibility and downstream reaction yields; procurement teams must balance purity requirements with synthetic context.
